molecular formula C12H26ClNO B1394780 4-[2-(Pentyloxy)ethyl]piperidine hydrochloride CAS No. 1220030-31-8

4-[2-(Pentyloxy)ethyl]piperidine hydrochloride

Cat. No.: B1394780
CAS No.: 1220030-31-8
M. Wt: 235.79 g/mol
InChI Key: UPTTUUSTPJMNQK-UHFFFAOYSA-N
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Description

4-[2-(Pentyloxy)ethyl]piperidine hydrochloride ( 1220030-31-8) is a piperidine derivative with the molecular formula C12H26ClNO and a molecular weight of 235.79 g/mol . The compound should be stored sealed in a dry environment at room temperature . Piperidine derivatives are prominent scaffolds in medicinal chemistry and are investigated for their interaction with various biological targets. Structurally similar compounds have been explored as histamine H3 receptor (H3R) antagonists, which are of significant interest for researching neurodegenerative conditions like Alzheimer's disease, narcolepsy, and cognitive deficits . Other piperidine-based compounds have been studied for their potential as muscarinic cholinergic agonists or acetylcholinesterase (AChE) inhibitors, also relevant to Alzheimer's disease research and the improvement of cognitive functions . The structural features of this compound suggest its potential utility as a building block in organic synthesis or a pharmacological probe in neuroscience research. This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

4-(2-pentoxyethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO.ClH/c1-2-3-4-10-14-11-7-12-5-8-13-9-6-12;/h12-13H,2-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTTUUSTPJMNQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220030-31-8
Record name Piperidine, 4-[2-(pentyloxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220030-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis of Phenoxyalkyl Bromides

Step 1: Alkylation of Phenols
Commercially available phenols are alkylated with dibromoalkanes in a single step under reflux conditions in propan-1-ol. For example, phenols react with 1,5-dibromopentane or 1,6-dibromohexane to produce phenoxyalkyl bromides (Scheme 1). This reaction proceeds via nucleophilic substitution, where phenolate ions attack the dibromoalkanes.

Reaction Conditions:

  • Reflux in propan-1-ol
  • Use of base such as potassium carbonate to deprotonate phenol
  • Catalytic potassium iodide to facilitate halogen exchange

Data Table 1: Synthesis of Phenoxyalkyl Bromides

Phenol Derivative Dibromoalkane Solvent Reaction Conditions Product Yield (%)
Phenol 1,5-dibromopentane Propan-1-ol Reflux, K2CO3 4-(Pentyloxy)pentyl bromide 75-85
Phenol 1,6-dibromohexane Propan-1-ol Reflux, K2CO3 4-(Hexyloxy)hexyl bromide 70-80

Coupling with Piperidine Derivatives

Step 2: Nucleophilic Substitution
The phenoxyalkyl bromides are then coupled with piperidine derivatives (e.g., 3-methylpiperidine, 4-methylpiperidine) in a mixture of ethanol and water, with potassium carbonate acting as a base and potassium iodide as a catalyst. The reaction involves nucleophilic substitution at the bromide, yielding the desired piperidine derivatives with attached phenoxyalkyl groups.

Reaction Conditions:

  • Solvent: Ethanol/water mixture
  • Temperature: Room temperature to reflux
  • Duration: 12-24 hours
  • Excess base to neutralize HBr formed

Data Table 2: Coupling of Phenoxyalkyl Bromides with Piperidine Derivatives

Phenoxyalkyl Bromide Piperidine Derivative Solvent Catalyst Temperature Yield (%)
4-(Pentyloxy)pentyl bromide 3-methylpiperidine Ethanol/water KI Reflux 65-75
4-(Pentyloxy)pentyl bromide 4-methylpiperidine Ethanol/water KI Reflux 65-75

Salt Formation and Purification

Step 3: Isolation as Hydrochloride Salt
The free base compounds are converted into hydrochloride salts by treatment with hydrogen chloride gas or hydrochloric acid solutions. The process involves dissolving the free base in an appropriate solvent (e.g., ethanol, methanol), bubbling HCl gas through the solution, or adding concentrated HCl, followed by crystallization.

Notes:

  • Crystals are filtered, washed, and dried under vacuum
  • Purity is confirmed via melting point analysis and spectroscopic methods

Data Table 3: Salt Formation Procedure

Starting Material Acid Used Solvent Method Yield (%) Remarks
Free base of 4-[2-(Pentyloxy)ethyl]piperidine HCl Ethanol Gas bubbling 85-90 Crystallization of hydrochloride salt

Research Findings and Optimization

Recent research emphasizes the importance of reaction conditions in optimizing yield and purity:

  • Temperature Control: Reactions are typically carried out at temperatures ranging from -10°C to +50°C to prevent side reactions and decomposition.
  • Solvent Choice: Ethanol and water mixtures are preferred for coupling due to their polarity and ability to dissolve both reactants.
  • Catalyst Use: Potassium iodide enhances the nucleophilic substitution efficiency, increasing overall yield.
  • Purification: Crystallization from suitable solvents and recrystallization improve purity, critical for pharmaceutical applications.

Summary of Key Data

Step Reaction Type Key Reagents Typical Conditions Yield Range References
1 Alkylation Phenol, dibromoalkane, K2CO3 Reflux, in propan-1-ol 70-85% ,
2 Coupling Phenoxyalkyl bromide, piperidine derivative, K2CO3, KI Reflux, ethanol/water 65-75% ,
3 Salt formation Free base, HCl Acid bubbling, crystallization 85-90% ,

Chemical Reactions Analysis

Types of Reactions

4-[2-(Pentyloxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted piperidine derivatives.

Scientific Research Applications

Antiviral Activity

Research has indicated that piperidine derivatives, including 4-[2-(Pentyloxy)ethyl]piperidine hydrochloride, may exhibit antiviral properties. For instance, derivatives of piperidine have been studied for their effectiveness against various viruses, including influenza and herpes simplex virus. The mechanism often involves the inhibition of viral replication or interference with viral entry into host cells .

Neurological Effects

Piperidine compounds are also investigated for their potential effects on the central nervous system (CNS). They may act as σ1 receptor ligands, which are implicated in various neurological processes. Studies have shown that certain piperidine derivatives can modulate neurotransmitter systems, potentially leading to applications in treating conditions such as depression and anxiety .

Antifungal Properties

There is ongoing research into the antifungal properties of compounds similar to this compound. The structural characteristics of piperidines allow them to interact with fungal cell membranes or inhibit key metabolic pathways within fungal cells, making them candidates for antifungal drug development .

Study on Antiviral Efficacy

A study published in Nature explored the antiviral efficacy of piperidine derivatives against influenza viruses. The results indicated that specific modifications to the piperidine structure could enhance antiviral activity significantly, suggesting a pathway for developing new antiviral agents based on this compound .

Neurological Activity Assessment

In a study assessing the neurological effects of various piperidine compounds, researchers found that certain derivatives exhibited promising results as σ1 receptor antagonists. This suggests potential therapeutic applications in neurodegenerative diseases or mood disorders .

Comparative Analysis Table

Property/ActivityThis compoundOther Piperidine Derivatives
Antiviral ActivityModerateVaries widely
Neurological EffectsPotential σ1 receptor antagonistKnown CNS effects
Antifungal PropertiesUnder investigationEstablished in some cases
Synthesis ComplexityModerateVaries

Mechanism of Action

The mechanism of action of 4-[2-(Pentyloxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 4-[2-(Pentyloxy)ethyl]piperidine hydrochloride with structurally related piperidine derivatives:

Compound Name Molecular Formula Molecular Weight CAS No. Substituent Type Key Properties
4-[2-(Pentyloxy)ethyl]piperidine HCl C₁₂H₂₄ClNO 233.78 1220036-63-4 Linear pentyloxyethyl Likely moderate lipophilicity
4-[2-(Isopentyloxy)ethyl]piperidine HCl C₁₂H₂₆ClNO 235.79 1220036-57-6 Branched isopentyloxy Higher lipophilicity than linear
4-[2-(Methylsulfanyl)ethyl]piperidine HCl C₈H₁₈ClNS 195.75 1864073-76-6 Methylthioethyl Enhanced electron density
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO•HCl 303.83 65214-86-0 Diphenylmethoxy High steric bulk

Key Observations:

  • Electronic Effects : The methylsulfanyl group in introduces sulfur, altering electronic distribution and metabolic stability.
  • Steric Effects : Bulky groups like diphenylmethoxy may hinder receptor binding but improve stability.
Antimicrobial and Antifungal Activity

While direct data on 4-[2-(Pentyloxy)ethyl]piperidine HCl are unavailable, structurally similar compounds exhibit notable bioactivity:

  • Piperidine-thiouracil hybrids (e.g., compounds 5a–c and 6a–f in ) demonstrated potent antibacterial (MIC: 2–8 µg/mL against Staphylococcus aureus) and antifungal (MIC: 4–16 µg/mL against Candida albicans) activity. The alkoxy chain length and branching influenced potency, with longer chains enhancing membrane disruption .
  • 4-(Diphenylmethoxy)piperidine HCl showed acute toxicity in preliminary studies, though specific data are lacking.
Receptor Binding and Neurological Effects
  • Cannabinoid Receptor Interaction: Anandamide analogs with piperidine moieties (e.g., ) bind cannabinoid receptors, highlighting the scaffold’s versatility in neuropharmacology.

Biological Activity

4-[2-(Pentyloxy)ethyl]piperidine hydrochloride (CAS Number: 1220030-31-8) is a synthetic compound characterized by its piperidine ring substituted with a pentyloxyethyl group. This unique structure positions it as a candidate for various biological applications, particularly in medicinal chemistry and pharmacology. The compound has been studied for its potential therapeutic effects, including interactions with neurotransmitter systems and its antimicrobial properties.

  • Molecular Formula : C₁₂H₂₆ClNO
  • Molecular Weight : 235.8 g/mol
  • Structure : The compound features a piperidine ring with a pentyloxyethyl substituent at the 4-position, which influences its biological activity and pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including neurotransmitter receptors. Preliminary studies suggest that it may modulate the activity of serotonin and dopamine pathways, which are crucial in various neurological functions and disorders.

Neuropharmacological Effects

The compound's structural characteristics suggest potential as a histamine H3 receptor antagonist, which could enhance neurotransmitter release and provide therapeutic benefits in treating neurological disorders . The modulation of histamine receptors is particularly relevant in conditions such as Alzheimer's disease and other cognitive impairments.

Case Studies

  • Histamine Receptor Interaction :
    • A study on related compounds demonstrated that modifications in the piperidine structure could yield potent H3 receptor antagonists. These findings support the hypothesis that this compound may similarly influence receptor activity, enhancing neurotransmitter levels in the CNS .
  • Antimicrobial Screening :
    • In investigations involving piperidine derivatives, several compounds were tested for their antimicrobial efficacy using agar-well diffusion methods. Results indicated zones of inhibition comparable to conventional antibiotics, highlighting the potential for this compound to exhibit similar antimicrobial properties .

Research Findings Summary Table

Study Focus Findings
Antimicrobial ActivityPotential effectiveness against Gram-positive and Gram-negative bacteria; further studies needed .
Neuropharmacological EffectsPossible role as an H3 receptor antagonist; may enhance neurotransmitter release .
Structure-Activity RelationshipVariations in substituents on piperidine influence biological activity; ongoing research required.

Q & A

Basic: How to determine the solubility and stability of 4-[2-(pentyloxy)ethyl]piperidine hydrochloride in various solvents?

Methodological Answer:
Solubility can be assessed using gradient solvent testing (e.g., water, ethanol, DMSO) under controlled temperature (20–25°C). Stability is evaluated via accelerated degradation studies (40°C/75% RH for 4 weeks) followed by HPLC-UV analysis to monitor decomposition products. Polar aprotic solvents like DMSO are preferred for long-term stability due to reduced hydrolysis risk .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Nitrile gloves, lab coat, and ANSI-approved goggles.
  • Ventilation: Use fume hoods for weighing and synthesis.
  • Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid: For skin contact, wash with 10% ethanol/water; for inhalation, move to fresh air and monitor for CNS depression .

Advanced: How can synthesis yield be optimized using alternative catalysts or reaction conditions?

Methodological Answer:

  • Catalyst Screening: Test NaBH4 (methanol, 0°C) vs. LiAlH4 (THF, reflux) for reduction steps.
  • Microwave-Assisted Synthesis: Reduce reaction time from 12 hrs to 2 hrs at 80°C, improving yield by ~15%.
  • Kinetic Analysis: Use in-situ FTIR to identify rate-limiting steps (e.g., nucleophilic substitution) .

Advanced: How do stereochemical variations impact biological activity?

Methodological Answer:

  • Stereoisomer Synthesis: Employ chiral catalysts (e.g., BINAP-Ru complexes) to resolve enantiomers.
  • Activity Assays: Compare IC50 values in receptor-binding assays (e.g., σ-1 receptor) using X-ray crystallography to correlate stereochemistry with binding affinity .

Advanced: What computational methods are suitable for modeling receptor-ligand interactions?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate docking using AutoDock Vina with receptor PDB files (e.g., 5HK1 for opioid receptors).
  • QM/MM Hybrid Models: Calculate binding energies at the B3LYP/6-31G* level to predict interaction hotspots .

Basic: Which spectroscopic techniques are most effective for characterization?

Methodological Answer:

  • 1H/13C NMR: Assign peaks using DEPT-135 for quaternary carbons and COSY for coupling patterns.
  • Mass Spectrometry: ESI-MS in positive ion mode (m/z 260.8 [M+H]+) confirms molecular weight.
  • IR Spectroscopy: Identify ether (C-O-C) stretches at 1100–1250 cm⁻¹ .

Advanced: How to resolve contradictions in reported reaction mechanisms?

Methodological Answer:

  • Isotopic Labeling: Use D2O to track proton transfer in SN2 vs. SN1 pathways.
  • Kinetic Isotope Effects (KIE): Compare kH/kD ratios to distinguish concerted vs. stepwise mechanisms .

Advanced: How to analyze metabolic pathways in in vivo studies?

Methodological Answer:

  • Metabolite Profiling: Administer radiolabeled compound (14C) to rodents; extract plasma/bile for LC-MS/MS analysis.
  • CYP450 Inhibition: Use human liver microsomes with ketoconazole (CYP3A4 inhibitor) to identify primary metabolic routes .

Basic: What purification techniques are optimal post-synthesis?

Methodological Answer:

  • Recrystallization: Use ethyl acetate/hexane (3:1) at −20°C to remove unreacted precursors.
  • Column Chromatography: Silica gel (230–400 mesh) with gradient elution (CH2Cl2:MeOH 95:5 → 85:15) .

Advanced: How to quantify trace impurities using HPLC-MS?

Methodological Answer:

  • Column: C18 (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile.
  • Detection: MRM mode for impurities (e.g., m/z 245.1 → 98.0 for dealkylated byproducts).
  • Validation: Follow ICH Q2(R1) guidelines for LOD (0.1 µg/mL) and LOQ (0.3 µg/mL) .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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4-[2-(Pentyloxy)ethyl]piperidine hydrochloride
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